molecular formula C9H9NO4 B181682 Methyl 2-methyl-5-nitrobenzoate CAS No. 77324-87-9

Methyl 2-methyl-5-nitrobenzoate

Cat. No.: B181682
CAS No.: 77324-87-9
M. Wt: 195.17 g/mol
InChI Key: TVGKPVDDCDQBRC-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-nitrobenzoate is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the aromatic ring is substituted with a nitro group at the 5-position and a methyl group at the 2-position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-methyl-5-nitrobenzoate can be synthesized through the nitration of methyl 3-methylbenzoate. The nitration process typically involves the use of a mixture of nitric acid (HNO3) and acetic anhydride (Ac2O) as nitrating agents. This method is preferred due to its high selectivity and environmentally friendly nature .

Industrial Production Methods: In industrial settings, the production of this compound often involves the nitration of 3-methylbenzoic acid in the presence of sulfuric acid. This method has been optimized to achieve high conversion rates and selectivity, although it requires careful handling of reagents and waste disposal .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyl-5-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 2-methyl-5-aminobenzoic acid.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 2-methyl-5-nitrobenzoic acid.

Scientific Research Applications

Methyl 2-methyl-5-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methyl-5-nitrobenzoate primarily involves its role as an intermediate in various chemical reactions. The nitro group is an electron-withdrawing group, which influences the reactivity of the aromatic ring. In electrophilic aromatic substitution reactions, the nitro group directs incoming electrophiles to the meta position relative to itself. This regioselectivity is crucial for the synthesis of specific substituted aromatic compounds .

Comparison with Similar Compounds

  • Methyl 3-nitrobenzoate
  • Methyl 4-nitrobenzoate
  • Methyl 2-nitrobenzoate

Comparison: Methyl 2-methyl-5-nitrobenzoate is unique due to the presence of both a methyl group and a nitro group on the aromatic ring. This combination of substituents affects its chemical reactivity and physical properties. For instance, the methyl group at the 2-position increases the electron density on the ring, making it less reactive towards electrophilic substitution compared to methyl 3-nitrobenzoate and methyl 4-nitrobenzoate .

Properties

IUPAC Name

methyl 2-methyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-3-4-7(10(12)13)5-8(6)9(11)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGKPVDDCDQBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402596
Record name methyl 2-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77324-87-9
Record name methyl 2-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-5-NITRO-BENZOIC ACID METHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-methyl-5-nitrobenzoic acid (1.91 g, 10.6 mmol) and H2SO4 (catalytic) in MeOH (25 mL) was heated at reflux for 16 h, then concentrated in vacuo. The residue was dissolved in CH2Cl2 (50 mL), washed with saturated NaHCO3(aq) (2×40 mL), then dried (MgSO4), filtered, and concentrated in vacuo to give yellow crystals (1.50 g, 73%). 1H NMR (CDCl3) δ 2.72 (s, 3H), 3.96 (s, 3H), 7.44 (d, 1H, J=9.0 Hz), 8.24 (dd, 1H, J=9.0, 3.0 Hz), 8.78 (d, 1H, J=3.0 Hz).
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1.91 g
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25 mL
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Yield
73%

Synthesis routes and methods II

Procedure details

Combine 2-methyl-5-nitrobenzoic acid (4.98 g, 27.5 mmol), potassium carbonate (1.93 g, 14.0 mol), and methyl iodide (7.80 g, 55.0 mmol) in acetone (100 mL). Heat to reflux. After 4 hours, cool the reaction mixture, dilute with water, and extract five times with ethyl acetate. Combine the organic layers, extract with a saturated aqueous sodium bicarbonate solution and then brine. Dry the organic layer over Na2SO4, filter, and evaporate in vacuo to give methyl 2-methyl-5-nitrobenzoate: Rf=0.61 (silica gel, ethyl acetate/hexane 1/1).
Quantity
4.98 g
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1.93 g
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7.8 g
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100 mL
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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